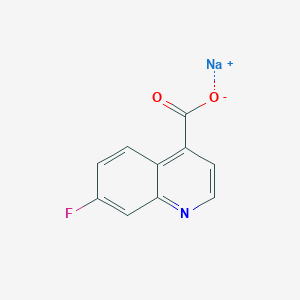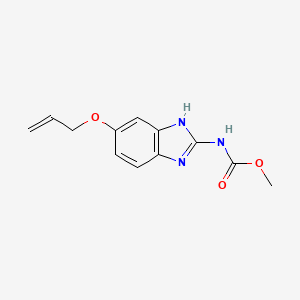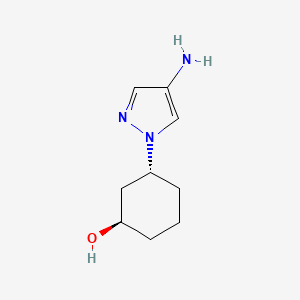![molecular formula C14H11N3O2S B12935102 1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one CAS No. 919509-84-5](/img/structure/B12935102.png)
1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a nicotinoyl group, which is derived from nicotinic acid, a form of vitamin B3. This unique combination of functional groups makes 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a nicotinoyl-substituted thioamide with an α-haloketone. The reaction conditions often require a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and adhere to green chemistry principles.
化学反应分析
Types of Reactions
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
科学研究应用
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Nicotinoyl Derivatives: Compounds like nicotinoyl hydrazones also feature the nicotinoyl group and are studied for their medicinal properties.
Uniqueness
1-(7-Nicotinoylimidazo[5,1-b]thiazol-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
属性
CAS 编号 |
919509-84-5 |
|---|---|
分子式 |
C14H11N3O2S |
分子量 |
285.32 g/mol |
IUPAC 名称 |
1-[7-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one |
InChI |
InChI=1S/C14H11N3O2S/c1-2-10(18)11-7-17-8-16-12(14(17)20-11)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3 |
InChI 键 |
IUZXVPWRUDTBLA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN2C=NC(=C2S1)C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


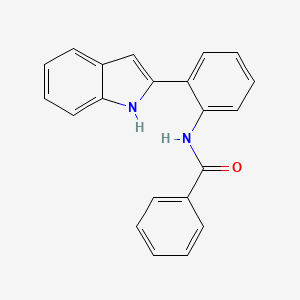
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
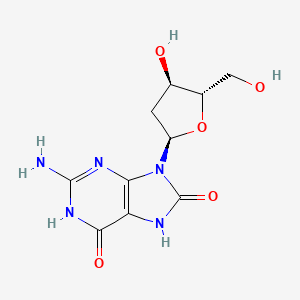
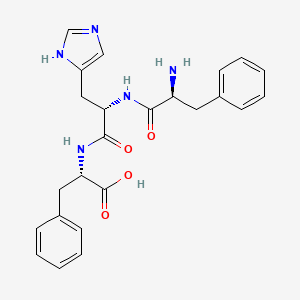
![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
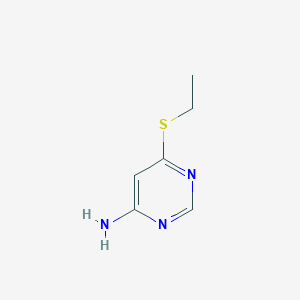
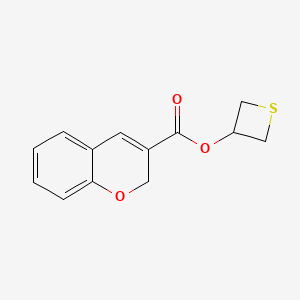
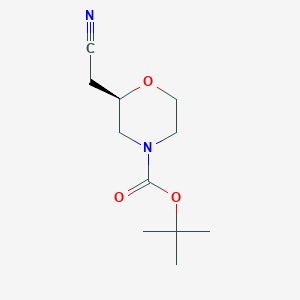

![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)

